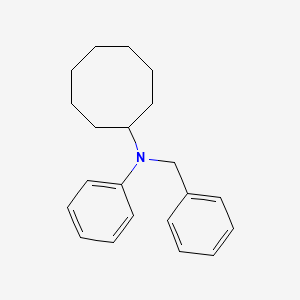
N-Benzyl-N-phenyl-cyclooctanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N-phenyl-cyclooctanamine: is an organic compound with the chemical formula C21H27N It is a derivative of cyclooctanamine, where the nitrogen atom is substituted with benzyl and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-phenyl-cyclooctanamine typically involves the reaction of cyclooctanamine with benzyl chloride and phenyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-Benzyl-N-phenyl-cyclooctanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N-Benzyl-N-phenyl-cyclooctylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: N-Benzyl-N-phenyl-cyclooctanamine is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as a ligand in coordination chemistry.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of N-Benzyl-N-phenyl-cyclooctanamine involves its interaction with specific molecular targets. The benzyl and phenyl groups can engage in π-π interactions with aromatic residues in proteins, while the cyclooctanamine moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- N-Benzyl-N-phenyl-ethanamine
- N-Benzyl-N-phenyl-propanamine
- N-Benzyl-N-phenyl-butylamine
Uniqueness: N-Benzyl-N-phenyl-cyclooctanamine is unique due to its cyclooctane ring, which imparts distinct steric and electronic properties compared to its linear or branched counterparts. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
13310-08-2 |
|---|---|
Formule moléculaire |
C21H27N |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
N-benzyl-N-phenylcyclooctanamine |
InChI |
InChI=1S/C21H27N/c1-2-8-14-20(15-9-3-1)22(21-16-10-5-11-17-21)18-19-12-6-4-7-13-19/h4-7,10-13,16-17,20H,1-3,8-9,14-15,18H2 |
Clé InChI |
SVTGBGYFDUANNS-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CCC1)N(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



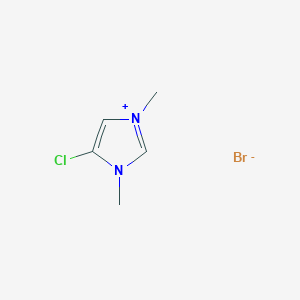
![N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine](/img/structure/B14005992.png)
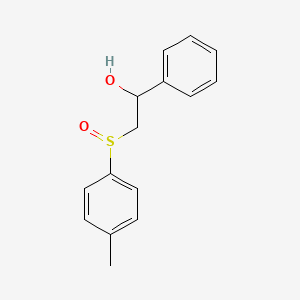
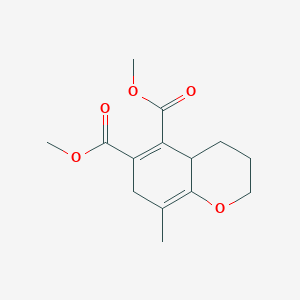


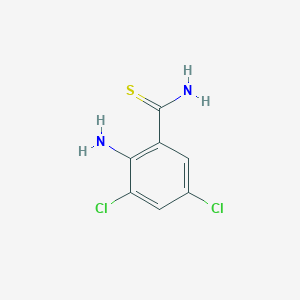
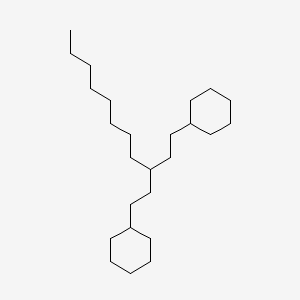
![6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14006033.png)
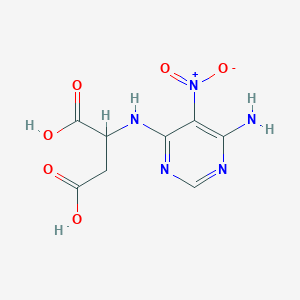
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B14006038.png)
![3-(1h-Indol-6-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14006039.png)
![N-[2-(diethylamino)ethyl]-2-(4-oxo-2-phenylchromen-8-yl)acetamide](/img/structure/B14006040.png)
